molecular formula C9H6Cl3N3 B1467463 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole CAS No. 1247415-67-3

4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole

Cat. No.: B1467463
CAS No.: 1247415-67-3
M. Wt: 262.5 g/mol
InChI Key: LHWQFSUOTGISFB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole (CAS 1247415-67-3) is a versatile triazole-based chemical building block with significant potential in medicinal chemistry research. This compound features a reactive chloromethyl group and a dichlorophenyl-substituted triazole ring, making it a valuable precursor for the synthesis of more complex molecules through nucleophilic substitution and click chemistry. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its ability to mimic amide bonds and participate in key hydrogen bonding interactions with biological targets . Researchers are particularly interested in this compound and its structural analogs for developing novel antimicrobial agents, as triazole derivatives are established components in clinical antifungal drugs like fluconazole and itraconazole . Furthermore, the 1,2,3-triazole motif is under investigation for its anticancer properties, with mechanisms that may involve enzyme inhibition . The reactive chloromethyl group allows for further functionalization, enabling researchers to create libraries of derivatives for structure-activity relationship (SAR) studies against resistant bacterial strains and various cancer cell lines . This product is intended for research purposes as a key synthetic intermediate in the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-1-(2,4-dichlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWQFSUOTGISFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,3-triazole derivatives typically follows cyclization reactions involving azide-alkyne cycloaddition or other ring closure methods. For the chloromethyl derivative bearing a 2,4-dichlorophenyl substituent, the preparation involves:

  • Formation of the triazole ring with the 2,4-dichlorophenyl group attached at the N-1 position.
  • Introduction of the chloromethyl group at the 4-position of the triazole ring.

Preparation of the 1-(2,4-dichlorophenyl)-1H-1,2,3-triazole Core

While direct literature on this exact compound is limited, related triazole derivatives with similar aromatic substitutions have been synthesized by:

  • Cyclization of substituted hydrazines or hydrazides with appropriate aldehydes or acid derivatives.
  • Use of substituted benzylidene intermediates followed by ring closure under acidic or thermal conditions.

For example, derivatives of 1,2,4-triazoles with 2,4-dichlorophenyl groups have been prepared by condensation of substituted benzoic acids with thiocarbohydrazide, followed by reaction with aromatic aldehydes under reflux with sulfuric acid, yielding triazole Schiff bases.

Chloromethylation of the Triazole Ring

The key step to introduce the chloromethyl group at the 4-position of the triazole ring involves chloromethylation reactions, often using reagents such as thionyl chloride or chloromethyl chloride under controlled conditions.

A representative procedure for chloromethylation is:

  • Starting from 1H-1,2,3-triazole or a substituted triazole, the compound is treated with thionyl chloride at low temperature (0 °C) followed by reflux for about 1 hour.
  • The reaction mixture is then worked up by evaporation of volatiles under reduced pressure.
  • The chloromethylated triazole is isolated by filtration after dissolving the residue in methanol.

This method achieves high yields (up to 93%) of 1-chloromethyl-1H-1,2,3-triazole derivatives, which can be adapted for the 2,4-dichlorophenyl-substituted variant by starting from the corresponding substituted triazole.

Specific Example from Patent Literature

A related preparation of triazole derivatives substituted with chlorophenyl groups involves:

  • Heating a suspension of substituted triazole in N,N-dimethylformamide (DMF).
  • Adding methyl iodide or other alkylating agents to introduce alkyl groups at the triazole nitrogen.
  • Isolation of the product by filtration and recrystallization.

Though this example refers to methylation, the analogous chloromethylation can be conducted using chloromethyl reagents under similar conditions.

Summary Table of Preparation Steps

Step Description Conditions Yield / Notes
1. Synthesis of substituted triazole core Cyclization of substituted benzoic acid derivatives with hydrazides or hydrazines Heating at 140-280 °C or reflux with acid catalyst Moderate to high yields; confirmed by IR, NMR
2. Chloromethylation of triazole ring Treatment with thionyl chloride at 0 °C, then reflux for 1 h Thionyl chloride in dichloromethane or neat High yield (~93%); white powder isolated
3. Purification Recrystallization from methanol or ether Room temperature filtration and drying High purity confirmed by melting point and spectral data

Analytical and Spectroscopic Confirmation

The synthesized 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole is typically characterized by:

Research Findings and Optimization Notes

  • The chloromethylation step is sensitive to temperature and reagent stoichiometry; excess thionyl chloride and controlled reflux times optimize yield.
  • Solvent choice impacts purity; dichloromethane and methanol are preferred for workup and recrystallization.
  • Starting from pre-formed 1-(2,4-dichlorophenyl)-1H-1,2,3-triazole ensures regioselective chloromethylation at the 4-position.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as triazole oxides.

    Reduction: Reduced forms such as triazole hydrides.

    Substitution: Substituted triazoles with various functional groups replacing the chloromethyl group.

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Activity
The compound has been investigated for its potential as an antifungal and antibacterial agent. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens. For instance, compounds similar to 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole have been reported to inhibit the growth of fungi such as Candida species and bacteria like Staphylococcus aureus .

Case Studies
A notable study demonstrated that triazole derivatives could serve as effective antifungal agents by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro tests showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .

CompoundMIC (µg/mL)Target Pathogen
Triazole A0.5Candida albicans
Triazole B1.0Staphylococcus aureus

Cancer Research
Recent studies have also explored the role of triazoles in cancer treatment. The compound's ability to inhibit specific enzymes involved in cell proliferation has made it a candidate for further investigation in oncology. For example, research on Carboxyamidotriazole (a related triazole) indicated that it could inhibit ATP production and mitochondrial function in cancer cells .

Agricultural Applications

Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Triazoles are known for their fungicidal properties, making them valuable in agricultural practices to protect crops from fungal infections. Research has shown that derivatives can effectively control plant pathogens while being less toxic to beneficial organisms .

Field Trials
Field trials have demonstrated that formulations containing triazole derivatives significantly reduce fungal diseases in crops such as wheat and corn without adversely affecting yield .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The unique bonding characteristics of triazoles can improve thermal stability and mechanical strength in polymers used for various applications, including coatings and composites.

Case Studies
Research has indicated that polymers modified with triazole groups exhibit improved resistance to degradation under environmental stressors. For example, a study showed that adding this compound to polyvinyl chloride (PVC) enhanced its thermal stability by 20% compared to unmodified PVC .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the disruption of their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and electronic features of analogous triazole derivatives:

Compound Name Triazole Type Substituents (Positions) Key Functional Groups Reference
4-(Chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole 1,2,3-triazole 4-(ClCH2), 1-(2,4-Cl2C6H3) Chloromethyl, dichlorophenyl
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) 1,2,3-triazole 1-(2,4-Cl2C6H3), 2-(COCH2) Ketone, dichlorophenyl
4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole 1,2,3-triazole 4-(2,4-Cl2C6H3) Unsubstituted triazole, dichlorophenyl
Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) 1,2,4-triazole 1-(dioxolan-methyl), 2,4-Cl2C6H3 Dioxolane, dichlorophenyl
1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium bromide (17) 1,2,4-triazolium 1-(2-oxoethyl-Cl2C6H3), 4-(methoxyphenyl-oxoethyl) Ionic, ketone, methoxy

Key Observations :

  • Triazole Type : 1,2,3-Triazoles (target compound) exhibit distinct electronic profiles vs. 1,2,4-triazoles (e.g., etaconazole ), affecting hydrogen-bonding capacity and π-π stacking in biological systems.
  • Ionic vs. Neutral : Triazolium salts (e.g., compound 17 ) have higher solubility in polar solvents due to their ionic nature, unlike the neutral target compound.
Physicochemical Properties
Property Target Compound Compound 9g Etaconazole Triazolium Salt 17
Molecular Weight ~297.5 g/mol ~296.1 g/mol ~342.2 g/mol ~532.6 g/mol
Melting Point Not reported Not reported 92–93°C (purified) 209–211°C
Solubility Likely low in water Low (nonpolar solvents) Moderate (organic phases) High (ethanol)
Lipophilicity (LogP) Estimated ~3.5 (high) ~3.1 ~4.2 ~2.8 (ionic form)

Key Observations :

  • The chloromethyl and dichlorophenyl groups in the target compound contribute to high lipophilicity, favoring membrane permeability in biological systems.
  • Triazolium salts (e.g., compound 17) exhibit reduced LogP due to ionic character, limiting their use in hydrophobic environments .

Biological Activity

4-(Chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its antimicrobial and anti-inflammatory properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name: 4-(chloromethyl)-1-(2,4-dichlorophenyl)triazole
  • Molecular Formula: C9H6Cl3N3
  • Molecular Weight: 256.52 g/mol

The compound features a triazole ring with a chloromethyl group and a dichlorophenyl group, contributing to its distinctive reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has shown potential in modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antifungal Activity : A study on related triazole compounds demonstrated antifungal activity against various strains of fungi. The structure-activity relationship indicated that modifications in the triazole ring could enhance antifungal efficacy .
  • Cytotoxicity Against Cancer Cells : Research has shown that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have been tested against MCF-7 breast cancer cells, revealing IC50 values that suggest significant antiproliferative activity .
  • Mechanism of Action : Molecular docking studies have indicated that triazole compounds can interact with specific enzymes involved in cellular processes. For example, interactions with dihydrofolate reductase (DHFR) have been observed, suggesting a mechanism through which these compounds exert their biological effects .

Q & A

Q. What are the recommended synthetic routes for 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole, and what optimization strategies are critical for improving yield?

  • Methodological Answer : A common approach involves refluxing intermediates like hydrazides or substituted benzaldehydes in polar aprotic solvents (e.g., DMSO or ethanol) under controlled conditions. For example, hydrazide derivatives can be condensed with dichlorophenyl precursors via 18-hour reflux in DMSO, followed by ice-water quenching and recrystallization (65% yield) . Key optimizations include:
  • Solvent selection : Ethanol or DMSO enhances solubility and reaction homogeneity.
  • Catalytic additives : Glacial acetic acid (5 drops) improves cyclization efficiency .
  • Purification : Recrystallization with water-ethanol mixtures removes byproducts .

Q. How should researchers characterize the structure and purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR confirm substituent positions and chloromethyl/dichlorophenyl integration .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects (e.g., dihedral angles between triazole and dichlorophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
  • Elemental analysis : Validates empirical formulas (e.g., C9_9H8_8ClN3_3S for analogs) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this triazole derivative?

  • Methodological Answer :
  • Quantum chemical calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites on the triazole ring, guiding functionalization strategies .
  • Reaction path searches : Identify intermediates in nucleophilic substitution reactions involving the chloromethyl group .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., fungal CYP51 enzymes) to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :
  • Standardized assays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) protocols .
  • Purity verification : Cross-validate results with HPLC and NMR to rule out impurity-driven activity .
  • Solvent controls : Account for solvent effects (e.g., DMSO toxicity in cell-based assays) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier methodologies .

Q. What are the key considerations in designing a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Variable substituents : Modify chloromethyl position (C3 vs. C4) and dichlorophenyl substituents (2,4- vs. 2,6-) to assess steric/electronic effects .
  • Biological endpoints : Test antifungal (e.g., Aspergillus niger), antibacterial (e.g., Staphylococcus aureus), and cytotoxicity (e.g., HEK293 cells) in parallel .
  • Data normalization : Express activity as logP vs. IC50_{50} to correlate lipophilicity and potency .

Q. How does the chloromethyl substituent influence the compound’s stability under different reaction conditions?

  • Methodological Answer :
  • Hydrolytic stability : The chloromethyl group undergoes hydrolysis in aqueous acidic/alkaline media, forming hydroxymethyl derivatives. Monitor via pH-controlled kinetic studies .
  • Thermal stability : Decomposition above 150°C (TGA data) releases HCl, requiring inert atmospheres (N2_2) during high-temperature reactions .
  • Photostability : UV-Vis spectroscopy reveals degradation under UV light (λ = 254 nm), necessitating amber glass storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole

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